molecular formula C15H22N2O2 B5293273 2-ethyl-N-(2-methoxyphenyl)piperidine-1-carboxamide

2-ethyl-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B5293273
M. Wt: 262.35 g/mol
InChI Key: JPPXYGLEMPAGOK-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-methoxyphenyl)piperidine-1-carboxamide is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves the reaction of 2-ethylpiperidine with 2-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-methoxyphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethyl-N-(2-methoxyphenyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-(2-hydroxyphenyl)piperidine-1-carboxamide
  • 2-ethyl-N-(2-chlorophenyl)piperidine-1-carboxamide
  • 2-ethyl-N-(2-nitrophenyl)piperidine-1-carboxamide

Uniqueness

2-ethyl-N-(2-methoxyphenyl)piperidine-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets .

Properties

IUPAC Name

2-ethyl-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-12-8-6-7-11-17(12)15(18)16-13-9-4-5-10-14(13)19-2/h4-5,9-10,12H,3,6-8,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPXYGLEMPAGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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